molecular formula C14H13ClO B1621779 3-Chloro-3'-methylbenzhydrol CAS No. 842140-72-1

3-Chloro-3'-methylbenzhydrol

Cat. No.: B1621779
CAS No.: 842140-72-1
M. Wt: 232.7 g/mol
InChI Key: CRTRHWCMKYOWPL-UHFFFAOYSA-N
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Description

3-Chloro-3’-methylbenzhydrol: is an organic compound with the molecular formula C14H13ClO and a molecular weight of 232.71 g/mol . It is a derivative of benzhydrol, characterized by the presence of a chlorine atom at the 3-position and a methyl group at the 3’-position on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-3’-methylbenzhydrol can be synthesized through various methods. One common approach involves the reduction of 3-chloro-3’-methylbenzophenone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like ethanol. The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of 3-chloro-3’-methylbenzhydrol may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce 3-chloro-3’-methylbenzophenone to 3-chloro-3’-methylbenzhydrol under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-3’-methylbenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-3’-methylbenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research on 3-chloro-3’-methylbenzhydrol includes its potential use in developing new therapeutic agents due to its structural similarity to biologically active compounds.

    Industry: It serves as a precursor in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-3’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Uniqueness: 3-Chloro-3’-methylbenzhydrol is unique due to the combined presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its utility in various research and industrial applications compared to its unsubstituted or singly substituted analogs .

Properties

IUPAC Name

(3-chlorophenyl)-(3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTRHWCMKYOWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373991
Record name 3-Chloro-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-72-1
Record name 3-Chloro-α-(3-methylphenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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